molecular formula C14H12N2O B594709 5-Methoxy-7-phenylimidazo[1,2-a]pyridine CAS No. 1207840-39-8

5-Methoxy-7-phenylimidazo[1,2-a]pyridine

Cat. No. B594709
M. Wt: 224.263
InChI Key: YUTDXHTUFXFPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-7-phenylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
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properties

CAS RN

1207840-39-8

Product Name

5-Methoxy-7-phenylimidazo[1,2-a]pyridine

Molecular Formula

C14H12N2O

Molecular Weight

224.263

IUPAC Name

5-methoxy-7-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-14-10-12(11-5-3-2-4-6-11)9-13-15-7-8-16(13)14/h2-10H,1H3

InChI Key

YUTDXHTUFXFPQP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=NC=CN12)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-iodo-5-methoxyimidazo[1,2-a]pyridine (539 mg, 1.97 mmol), phenylboronic acid (719 mg, 5.90 mmol), tetrakis(triphenylphosphine)palladium (0) (227 mg, 0.197 mmol), and sodium carbonate (625 mg, 5.90 mmol) were added to a dry flask. Dioxane (18 ml) and water (2 ml) were added and the reaction mixture was sparged with argon for 5 minutes. The reaction mixture was heated to 85° C. After 16 h, the reaction mixture was cooled, diluted with ethyl acetate, washed with water, then dried over magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel (methanol/dichloromethane gradient) to give 5-methoxy-7-phenylimidazo[1,2-a]pyridine. LRMS (ESI) calculated for C14H13N2O [M+H]+, 225.1 found 225.0.
Quantity
539 mg
Type
reactant
Reaction Step One
Quantity
719 mg
Type
reactant
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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